Carba mix
Description
Definition and Composition of Carba mix as a Multi-Component Chemical System
This compound is a defined chemical mixture used in academic and industrial research. researchgate.netnih.gov It is not a single compound but a multi-component system comprising three distinct chemical compounds. cottonique.comchemotechnique.se This mixture is primarily known for its components' roles as rubber accelerators. nih.govhuidziekten.nl The constituent chemicals are typically combined in equal parts by weight in a petrolatum base for research purposes. researchgate.netnih.gov
The composition of this compound is consistently defined as a combination of one guanidine (B92328) derivative and two zinc dithiocarbamate (B8719985) compounds. nih.govskinsafeproducts.comblogspot.com These components are utilized in various industrial processes, particularly in the manufacture of rubber products. nih.govdiagenics.co.uk
Table 1: Composition of this compound
| Constituent Compound | Chemical Group | Abbreviation |
|---|---|---|
| 1,3-Diphenylguanidine (B1679371) | Guanidine | DPG |
| Zinc Dibutyldithiocarbamate | Dithiocarbamate | ZBC / ZDBC |
1,3-Diphenylguanidine, commonly abbreviated as DPG, is a principal component of this compound. researchgate.netcottonique.comchemotechnique.se DPG is an organic compound from the guanidine family. guidechem.com Its primary industrial application is as a medium-speed accelerator in the vulcanization process for both natural and synthetic rubbers. guidechem.compersistencemarketresearch.comgreenchemintl.com It can also function as a secondary accelerator or an activator for other types of accelerators, such as those from the thiazole (B1198619) and sulfenamide (B3320178) classes. persistencemarketresearch.comsolechem.eu
Zinc Dibutyldithiocarbamate, known as ZBC or ZDBC, is the second key ingredient in this compound. researchgate.netcottonique.comchemotechnique.se This compound is a salt of dithiocarbamic acid and is classified as an organometallic compound. In industrial settings, ZBC is used as a fast-acting, or "ultra," accelerator for the vulcanization of natural and synthetic rubbers, including latex. robinsonbrothers.uk It also serves as an antioxidant in some rubber adhesive systems. atamankimya.com
The third component of this compound is Zinc Diethyldithiocarbamate (B1195824), abbreviated as ZDC or ZDEC. researchgate.netcottonique.comchemotechnique.se Similar to ZBC, it is a dithiocarbamate salt and is used as a super accelerator in the processing of natural and synthetic rubber, particularly for butyl rubber and latex. atamankimya.comchemotechnique.se It is also employed in rubber-based adhesives and as a stabilizer in cement. chemotechnique.se
Historical Overview of Research and Industrial Applications of this compound Constituent Compounds (excluding clinical use)
The components of this compound were developed and utilized in various industries long before the mixture itself was standardized for research. Their histories are rooted in the expansion of the chemical, rubber, and agricultural industries.
Guanidine was first isolated in 1861 by Adolph Strecker through the degradation of guanine (B1146940) obtained from guano. britannica.comwikipedia.org The development of synthetic routes in the following decades allowed for the industrial production of guanidine and its derivatives. wikipedia.org
1,3-Diphenylguanidine (DPG) was first synthesized in the early 20th century. guidechem.com It quickly found widespread use as a vulcanization accelerator in the burgeoning rubber industry. guidechem.comsolechem.eu Its role was crucial in improving the curing speed, strength, elasticity, and durability of rubber products like tires, hoses, and belts. guidechem.comresearchandmarkets.com Beyond rubber, DPG has been used as a complexing agent for metal detection, a primary standard for acids, and an additive in plastics, coatings, and building materials. persistencemarketresearch.comgreenchemintl.com A derivative, chromium diphenylguanidine, has been noted as an effective rust inhibitor. greenchemintl.com
Table 2: Selected Industrial Applications of 1,3-Diphenylguanidine (DPG)
| Industry | Application |
|---|---|
| Rubber | Primary and secondary vulcanization accelerator. persistencemarketresearch.com |
| Plastics | Additive to improve heat and chemical resistance. solechem.eu |
| Chemical | Complexing agent for metal detection. persistencemarketresearch.com |
| Manufacturing | Corrosion inhibitor. solechem.eu |
The chemistry of dithiocarbamates began to be explored in the early 20th century, with the first commercial use as fungicides occurring during World War II. nih.gov
In agrochemistry, dithiocarbamates, particularly ethylene (B1197577) bisdithiocarbamates (EBDCs) complexed with metals like zinc and manganese, became extensively used as broad-spectrum fungicides starting in the 1940s. wikipedia.orgnih.gov They were effective in protecting a wide range of crops from fungal diseases. nih.govresearchgate.net
In materials science, the primary application for zinc dithiocarbamates like ZBC and ZDC has been as highly effective accelerators in rubber vulcanization. wikipedia.org They allow for faster curing processes and are used in producing a vast array of rubber goods, from tires and shoe soles to latex products. atamankimya.com Dithiocarbamates are also used as antioxidants and stabilizers in adhesive systems and polymers. atamankimya.com More recently, their ability to form stable complexes with transition metals has led to their use as single-source precursors in the synthesis of metal sulfide (B99878) nanoparticles for applications in materials science and electronics. nih.govmdpi.comencyclopedia.pub
Emergence of this compound Constituent Compounds in Rubber Vulcanization Chemistry
The development of the constituent compounds of this compound is a significant chapter in the history of polymer science, which began with Charles Goodyear's discovery of vulcanization in 1839. slideshare.netwikipedia.org Initially, the process of cross-linking rubber polymer chains with sulfur was slow and inefficient. Early advancements involved the use of inorganic compounds like white lead and zinc oxide to accelerate the reaction. rubber-accelerator.com
A major breakthrough occurred in 1906 when it was discovered that the organic compound aniline (B41778) could act as a vulcanization accelerator, marking the transition from inorganic to more efficient organic accelerators. rubber-accelerator.comuhoochem.com This discovery paved the way for the development of new classes of organic chemical accelerators, including the dithiocarbamates and guanidines that constitute this compound.
Dithiocarbamates : The accelerating properties of dithiocarbamates were discovered in 1912. uhoochem.com This class of organosulfur compounds proved to be highly active, earning the designation of "ultra-accelerators" for their ability to significantly speed up the vulcanization process at lower temperatures and reduce the required amount of sulfur. welltchemicals.comraywaychem.comakrochem.com Zinc dithiocarbamates, such as Zinc Diethyldithiocarbamate (ZDEC) and Zinc Dibutyldithiocarbamate (ZDBC), are particularly effective and are widely used for their rapid curing characteristics in both dry rubber and latex applications. raywaychem.comatamankimya.comrichon-chem.com
Guanidines : The invention of the guanidine accelerator 1,3-Diphenylguanidine (DPG) followed in 1922. uhoochem.com Guanidines are classified as medium-speed accelerators. actmixchemicals.comrichon-chem.com While they can be used alone, they are most effective when employed as secondary accelerators to activate primary accelerators like those from the thiazole and sulfenamide classes. richon-chem.comnbinno.comnbinno.com This synergistic action allows for precise control over the vulcanization process, leading to improved final properties of the rubber product. nbinno.comnbinno.com
The introduction of these organic compounds transformed the rubber industry, enabling faster production cycles and the creation of more durable and reliable rubber goods.
| Year | Milestone | Chemical Class | Significance |
| 1839 | Discovery of Vulcanization | N/A | Transformed natural rubber into a durable, elastic material. slideshare.netwikipedia.org |
| 1906 | Discovery of Aniline as an Accelerator | Amine | Marked the shift from inorganic to organic accelerators. rubber-accelerator.comuhoochem.com |
| 1912 | Discovery of Dithiocarbamate Accelerators | Dithiocarbamate | Introduced a class of highly active "ultra-accelerators." uhoochem.com |
| 1922 | Invention of DPG Accelerator | Guanidine | Provided a key secondary accelerator for synergistic curing systems. uhoochem.com |
Scope and Academic Relevance of Research on this compound Constituent Chemistry
The constituent compounds of this compound continue to be a subject of significant academic research, driven by the need to optimize rubber properties, improve processing efficiency, and understand complex chemical interactions.
1,3-Diphenylguanidine (DPG) is extensively studied for its multifaceted role in modern rubber compounds, particularly those reinforced with silica (B1680970) fillers. Academic investigations have explored its functions beyond that of a simple secondary accelerator. researchgate.net Research has shown that DPG also acts as an activator for the silanization reaction, which improves the bond between the silica filler and the rubber polymer. researchgate.netutwente.nl Furthermore, DPG can be adsorbed onto the acidic surface of silica particles. utwente.nlresearchgate.net These dual roles can be conflicting, as adsorption onto silica may hinder the silane (B1218182) coupling agent's access to the same reactive sites, a topic that fuels ongoing scientific inquiry to reconcile these functions. utwente.nlresearchgate.net
Zinc Dithiocarbamates (ZDEC and ZDBC) are a focus of research due to their high reactivity and efficiency as ultra-accelerators. welltchemicals.comwelltchemicals.com Academic studies often investigate their use in binary accelerator systems, exploring synergistic effects with other classes of accelerators, such as thiazoles. researchgate.net This research aims to fine-tune cure characteristics and enhance the physical properties of the vulcanized rubber. researchgate.net Comparative studies between ZDEC and ZDBC highlight how the subtle difference in their alkyl groups (diethyl vs. dibutyl) affects vulcanization speed and solubility, with ZDBC generally providing faster cures. raywaychem.comatamankimya.comraywaychem.com
The this compound formulation itself has become a model for studying the "cocktail effects" of chemical mixtures in academic research. researchgate.netlu.senih.gov A recent in vitro study investigated the response of a human cell model to the individual components of this compound and to the complete mixture. researchgate.netnih.gov The research found that the combination of ZDEC, ZDBC, and DPG induced cellular responses, such as the secretion of interleukin-8, that were greater than the predicted sum of the effects of the individual chemicals. researchgate.netnih.gov These findings support the hypothesis that the components can act synergistically, leading to unique effects that are not present when the chemicals are studied in isolation. researchgate.net
| Compound/Mixture | Area of Academic Research | Key Research Findings |
| 1,3-Diphenylguanidine (DPG) | Role in Silica-Reinforced Rubber | Acts as both a secondary accelerator and an activator for the silanization reaction; its adsorption onto the silica surface is also a key area of study. researchgate.netutwente.nl |
| Zinc Dithiocarbamates (ZDEC & ZDBC) | Synergistic Accelerator Systems | Exhibit synergistic activity when combined with thiazole-based accelerators, enhancing cure rates and the mechanical properties of rubber. researchgate.net |
| This compound | "Cocktail Effects" of Chemical Mixtures | The mixture can induce synergistic effects in biological models, with cellular responses being greater than the sum of the responses to individual components. researchgate.netnih.gov |
Structure
2D Structure
Properties
CAS No. |
123618-05-3 |
|---|---|
Molecular Formula |
C18H36N2S4Zn.C13H13N3.C10H20N2S4Zn |
Molecular Weight |
1047.35 |
Synonyms |
carbamix |
Origin of Product |
United States |
Synthesis and Chemical Derivatization Research of Carba Mix Constituent Compounds
Synthetic Methodologies for 1,3-Diphenylguanidine (B1679371)
1,3-Diphenylguanidine (DPG) is a key component of Carba mix. nih.govchemotechnique.sedormer.com Its synthesis has been explored through various methods, with a notable pathway involving the desulphurization of thiocarbanilide (B123260).
Desulphurization Pathways of Thiocarbanilide
Historically, the synthesis of diphenylguanidine has involved the desulphurization of thiocarbanilide. An early method described in 1869 by A. W. Hoffman involved the desulphurization of thiocarbanilide using lead oxide in a solution of alcoholic ammonia (B1221849). google.com While this method produced diphenylguanidine, it also resulted in the formation of significant quantities of carbodiphenylimide, which was difficult to separate and reduced the yield. google.com
A process for making diphenylguanidine involves dissolving an ammonium (B1175870) salt and thiocarbanilide in an alcoholic solution, then adding lead oxide and heating to 100°C to desulphurize the thiocarbanilide. google.com The resulting diphenylguanidine nitrate (B79036) is then dissolved, and remaining carbodiphenylimide is separated by precipitation with an alkaline solution, followed by washing and drying the precipitate. google.com Another approach involves desulphurizing thiocarbanilide using a metallic oxide in an alcoholic salt solution, specifically mentioning lead oxide in an alcoholic solution of an ammonium salt like ammonium nitrate. google.com
More recent research has explored novel desulphurization methods. One study investigated the desulphurization of 1,3-disubstituted thioureas, including diarylthioureas, using superoxide (B77818) anion (O2•–) at 20°C in tetrahydrofuran (B95107) or acetonitrile (B52724), yielding 1,2,3-trisubstituted guanidines in high yields. rsc.org
Continuous Production Processes for Diphenylguanidine
Continuous production methods for diphenylguanidine have been developed to enable large-scale manufacturing. One continuous production method for vulcanization accelerator DPG involves mixing diphenylthiourea, a catalyst (such as copper acetate), ammonium hydroxide (B78521), and an organic solvent to create a reaction mixture. lookchem.comchemicalbook.com This mixture is then subjected to an oxidation reaction with an oxidizing agent, such as oxygen, in a continuous flow reactor. lookchem.comchemicalbook.com The product solution undergoes reduced pressure distillation to recover the organic solvent, and the resulting solid material is subjected to alkali washing, water washing, and drying to obtain the finished product. chemicalbook.com For example, one specific method utilizes 400 g of diphenyl thiourea (B124793), 0.5 g of copper acetate (B1210297) catalyst, and 372 mL of 24wt.% ammonia water mixed with 3500 mL of a mixed solvent of acetone (B3395972) and ethyl acetate (3:1 volume ratio). chemicalbook.com This mixture is reacted with oxygen gas at a flow rate of 14.3 mL/min in a microchannel reactor at 60°C and a pressure of 0.25 MPa with a residence time of 3 minutes. chemicalbook.com
Another continuous process involves using aniline (B41778), carbon disulfide, and sulfur as raw materials to synthesize diphenyl thiourea, followed by desulfurization using a sweetening agent like Fe2O3 to produce diphenylguanidine. google.com This method also incorporates the utilization of hydrogen sulfide (B99878) gas emitted during the synthesis of diphenyl thiourea for the coproduction of thiourea. google.com
Preparation of Diphenylguanidine Salts and Complexes
Diphenylguanidine can form salts and complexes. The hydrochloride salt can be prepared by dissolving the base in an alcohol-ether mixture and passing in anhydrous hydrogen chloride. caltech.edu This process has been noted to yield a crystalline precipitate. caltech.edu The picrate (B76445) salt of diphenylguanidine can be recrystallized from hot water and has a melting point of 205 °C. caltech.edu
Synthetic Approaches for Zinc Dialkyldithiocarbamates (ZBC and ZDC)
Zinc dialkyldithiocarbamates, including Zinc Dibutyldithiocarbamate (ZBC) and Zinc Diethyldithiocarbamate (B1195824) (ZDC), are also components of this compound. nih.govchemotechnique.sedormer.com Their synthesis commonly involves the reaction of a secondary amine, carbon disulfide, and a zinc salt. nih.govatamanchemicals.comresearchgate.net
Aqueous Solution Synthesis Methods
A common method for synthesizing zinc dialkyldithiocarbamates involves reactions in aqueous solution. Zinc dialkyldithiocarbamates can be synthesized by reacting a water solution of zinc sulfate (B86663) with sodium dialkyldithiocarbamate. researchgate.netceon.rs The sodium dialkyldithiocarbamate itself is typically synthesized in a prior step from a dialkylamine, carbon disulfide, and sodium hydroxide in water. nih.govresearchgate.netceon.rs The synthesis of zinc dibutyldithiocarbamate (ZBC) can be achieved by combining di-n-butylamine with carbon disulfide in an alkaline aqueous solution to form a water-soluble dithiocarbamate (B8719985) salt, which is then converted to the insoluble zinc salt by reaction with zinc oxide. nih.gov Similarly, zinc diethyldithiocarbamate (ZDC) can be prepared by the condensation of diethylamine (B46881) and carbon disulfide to form sodium diethyldithiocarbamate, followed by reaction with zinc sulfate or zinc chloride. atamankimya.com An aqueous solution of potassium diallyldithiocarbamate can be reacted with ZnCl2 in distilled water at room temperature to yield bis(diallyldithiocarbamato)zinc(II). acs.orgnih.gov
In one reported procedure for preparing bis(dibutyldithiocarbamate)zinc(II), a mixture of dibutylamine (B89481), carbon disulfide, and sodium hydroxide in water was stirred, followed by the slow addition of zinc chloride in water. nih.gov The mixture was stirred further, and the organic phase was separated after adding ethyl ether, washed with water, filtered, and allowed to evaporate to yield crystals. nih.gov
Wet Alkali Synthesis Techniques
The wet alkali method is a commonly used technique for the production of zinc dibutyldithiocarbamate. google.comgoogle.com This method typically involves the synthesis of sodium dibutyl dithiocarbamate by reacting dibutylamine, carbon disulfide, and sodium hydroxide in water. google.comgoogle.com The synthesized sodium salt is then reacted with zinc sulfate or hydrochloride to prepare zinc dibutyl dithiocarbamate. google.comgoogle.com
Another variation of a preparation method involves adding zinc oxide, a dispersing agent, and dibutylamine into a first organic solvent that is insoluble in water. google.comgoogle.com Carbon disulfide is then added dropwise to this reaction solution at a low temperature (e.g., 0-10 °C) to initiate the reaction, followed by raising the temperature (e.g., 30-50 °C) to complete the formation of zinc dibutyl dithiocarbamate. google.comgoogle.com The resulting zinc dibutyldithiocarbamate is insoluble or sparingly soluble in this organic solvent, allowing for separation. google.comgoogle.com
The synthesis of zinc dialkyldithiocarbamates has been optimized with respect to reaction parameters such as time, temperature, and reactant concentration. researchgate.netceon.rs For instance, in the synthesis of zinc diamyldithiocarbamate, reacting a water solution of sodium diamyldithiocarbamate with a water solution of zinc sulfate has been studied at varying temperatures (20 to 70 °C) and concentrations (5, 8, 15, and 25 % of active substance). ceon.rs
Data Table
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID |
| 1,3-Diphenylguanidine | C₁₃H₁₃N₃ | 211.268 | 7594 fishersci.semassbank.euthegoodscentscompany.comuni.lufishersci.ca |
| Zinc Dibutyldithiocarbamate | C₁₈H₃₆N₂S₄Zn | 474.1 | 5284483 nih.govatamanchemicals.comfishersci.comataman-chemicals.com |
| Zinc Diethyldithiocarbamate | C₁₀H₂₀N₂S₄Zn | 361.93 | 26633 fishersci.cafishersci.nosigmaaldrich.com |
Solvent-Based Synthesis Methodologies
The synthesis of dithiocarbamates, key constituents of this compound, frequently employs solvent-based methodologies. A common approach involves the one-pot, three-component condensation reaction between an amine, carbon disulfide, and an electrophilic reagent. scispace.comnih.govresearchgate.netacs.org This reaction can be carried out in various solvent systems, including traditional organic solvents like acetonitrile (CH₃CN) and tetrahydrofuran (THF), which have shown to provide good yields. acs.org
Recent research has also focused on developing environmentally friendly solvent systems for dithiocarbamate synthesis. Deep eutectic solvents (DES) and polyethylene (B3416737) glycol (PEG) have been explored as green reaction media, facilitating efficient and fast synthesis of dithiocarbamate derivatives. scispace.comresearchgate.netrsc.orgscielo.br These green solvents offer advantages such as recyclability and reduced environmental impact compared to volatile organic solvents. scispace.comresearchgate.netrsc.org Water has also been utilized as a solvent for the one-pot synthesis of dithiocarbamates, often under mild conditions and without the need for a catalyst. researchgate.netscielo.br The choice of solvent and reaction conditions can influence reaction times and yields, with some green solvent methods achieving high yields in relatively short periods. scispace.comrsc.org
Reductive Disulfide Cleavage Routes for Dithiocarbamate Complexes
Reductive cleavage of disulfide bonds is a relevant chemical transformation in the context of dithiocarbamate chemistry, particularly concerning their oxidized counterparts, thiuram disulfides. Thiuram disulfides can undergo reductive scission of the disulfide bond to regenerate dithiocarbamate species. rsc.orginorgchemres.orgtandfonline.comresearchgate.net This process can be achieved through various methods.
One notable example involves the synthesis of zinc dithiocarbamate complexes directly from thiuram disulfide ligands through reductive disulfide bond scission in the presence of Zn²⁺ ions in methanolic media. inorgchemres.org This reaction demonstrates how the metal center can facilitate the cleavage of the disulfide bond. Computational studies have also investigated the mechanism of reductive cleavage of thiuram disulfide, suggesting different potential pathways depending on the environment, such as stepwise electron attachment followed by S-S bond splitting or a concerted bond-breaking electron transfer mechanism in solution. tandfonline.comresearchgate.net Radical-mediated reduction methods have also been developed for the reductive desulfurization of dithiocarbamates under tin-free conditions, utilizing reagents like hypophosphorus acid and triethylamine. researchgate.net
Research on Chemical Derivatization and Analogues of this compound Constituent Compounds (excluding pharmacological/clinical derivatives)
Research extends beyond the direct synthesis of the this compound constituents to explore chemical derivatization and the creation of analogues. This research focuses on modifying the core structures of guanidine (B92328) and dithiocarbamate to impart new properties for various applications, excluding those related to medicine or clinical uses.
Structural Modifications of Guanidine Scaffolds for Material Applications
Guanidine and its derivatives serve as versatile scaffolds for the development of materials with diverse properties. Structural modifications of the guanidine core have been explored for applications in materials science. Guanidine-based polymers, for instance, are known for properties such as thermal stability and the ability to form complexes with metal ions, making them suitable for applications in areas like water treatment and catalysis. ontosight.airesearchgate.net The guanidine core can be incorporated into the design of modern smart materials. researchgate.net
Specific examples of guanidine scaffold modifications for material applications include the development of supramolecular hydrogels based on guanidinylated chitosan (B1678972) and nanoclay. nih.gov These hydrogels exhibit self-healing and injectable properties, with the cationic guanidine groups on the chitosan chains interacting with the nanoclay to form a network structure. nih.gov Guanidine cations have also been incorporated into salts with azole anions for the study of energetic materials, where the specific guanidine cation influences properties such as density and detonation performance. cdnsciencepub.com Research also explores guanidine-containing structures as molecular transporters, highlighting the scaffold's role in facilitating cellular translocation, which has implications for material delivery systems. researchgate.net
Exploration of Dithiocarbamate Ligand Variations in Coordination Chemistry
Dithiocarbamates are well-established as versatile ligands in coordination chemistry due to their ability to chelate with a wide range of metal ions, including transition and main group metals. nih.govresearchgate.netsysrevpharm.orgwisdomlib.orgmdpi.com Research in this area involves exploring variations in the dithiocarbamate ligand structure and the metal center to synthesize complexes with tailored properties.
Advanced Analytical Methodologies for Carba Mix Constituent Detection and Quantification
Spectroscopic Techniques for Characterization and Quantification
Spectroscopic methods provide valuable information about the structure, functional groups, and concentration of the constituents in Carba mix. Different spectroscopic techniques offer complementary insights into the chemical composition.
Applications of UV-Vis Spectroscopy for Zinc Dithiocarbamates
UV-Vis spectroscopy is a technique utilized for the analysis of dithiocarbamates, including zinc dithiocarbamates like ziram (B1684391) and zineb. While spectrophotometric determination is still employed, chromatographic approaches are increasingly favored due to their enhanced recovery and sensitivity. cnr.itencyclopedia.pub Some methods involve the detection of carbon disulfide (CS₂) evolved after the acidic digestion of dithiocarbamates, which can then be measured by UV-Vis spectrophotometry. cnr.itencyclopedia.pubnih.gov Another approach for analyzing ziram involves extraction followed by high-performance liquid chromatography coupled to a UV detector (HPLC-UV). cnr.itencyclopedia.pub Studies have shown that the maximum absorbance for dithiocarbamate (B8719985) pesticides analyzed by HPLC coupled to UV-Visible detection is typically around 272 nm. oup.com For zinc dibenzyl dithiocarbamate, UV-Vis absorption peaks have been detected at 219.6, 245.5, and 302.2 nm, attributed to different electronic transitions within the molecule. researching.cn Zinc dithiocarbamate of piperazine (B1678402) (ZDPC) has also been characterized by UV-Visible spectroscopy. brazilianjournals.com.br The electronic absorption spectrum of thiram (B1682883), a dithiocarbamate, shows an intense band at 312 nm, while a zinc(II) complex of a cleaved thiram product exhibits bands at 303 nm and 433 nm corresponding to intraligand and charge transfer transitions. inorgchemres.org
Infrared and NMR Spectroscopy in Structural Elucidation
Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for the structural elucidation of dithiocarbamates. IR spectroscopy can confirm the presence of the dithiocarbamate moiety through characteristic absorption bands. The thioureide band (ν(C-N)) typically appears in the 1450-1550 cm⁻¹ range, and the ν(C=S) band is observed between 950-1050 cm⁻¹. aip.org The appearance of the ν(N-CSS) band around 1489.16 cm⁻¹ indicates significant electron delocalization within the dithiocarbamate moiety, suggesting partial double bond character for the C-N bond. ajrconline.org The presence of a non-splitted ν(C=S) band in the region of 959-1003 cm⁻¹ can indicate bidentate chelation with dithiocarbamate ligands. aip.org Metal-sulfur (M-S) bonds are typically observed around 350-398 cm⁻¹. aip.org Studies using FT-IR have been developed for the rapid and simple analysis of dithiocarbamate pesticides like Mancozeb (B1675947), Maneb, Ziram, Propineb (B166679), and Thiuram. jst.go.jp
NMR spectroscopy, including 1D and 2D techniques such as ¹H, ¹³C, COSY, NOESY, HSQC, and gHMBC experiments, is essential for the detailed structural determination of dithiocarbamate derivatives. nih.gov Solid-state ¹³C and ¹⁵N CP-MAS NMR have been used to investigate the structural inequivalence of dithiocarbamate groups in complexes. researchgate.netscilit.comresearchgate.net ¹H NMR spectra are commonly obtained for the characterization of dithiocarbamate complexes. inorgchemres.org
Mass Spectrometry (MS and MS/MS) for Trace Analysis and Product Identification
Mass spectrometry, including MS and tandem mass spectrometry (MS/MS), is widely used for the trace analysis and identification of dithiocarbamates and guanidines due to its high sensitivity and selectivity. tandfonline.com For dithiocarbamates, GC-MS is considered a standard technique, often involving the detection of CS₂ released after acid hydrolysis. cnr.itencyclopedia.publabbulletin.comnih.govthermofisher.comfera.co.ukshimadzu.com This approach, while sensitive, is a non-specific sum method that does not differentiate between individual dithiocarbamate species. thermofisher.comthermofisher.com GC-MS methods employing selected ion monitoring (SIM) can provide high selectivity for CS₂ detection, with target ions at m/z 76 (quantifier) and 78 (qualifier). nih.gov
HPLC coupled with mass spectrometric detection, including atmospheric pressure chemical ionization (APCI) and electrospray ionization, has been developed for the analysis of dithiocarbamates and their degradation products, allowing for the simultaneous analysis of multiple compounds. researchgate.net LC-MS/MS methods have been developed and validated for the separation and quantitative determination of various dithiocarbamates in food matrices. researchgate.net
For guanidines, mass spectrometry, particularly MALDI-TOF MS, is a powerful tool for the characterization and quantitative analysis of guanidine-containing oligomers like polyhexamethylene guanidine (B92328) (PHMG). korea.ac.krresearchgate.netscholarsportal.info LC-MS and LC-MS/MS have also been applied for the quantification of guanidine compounds in various matrices, often involving pre-column derivatization to enhance sensitivity and selectivity. nih.govwipo.int
Chromatographic Separation and Detection Systems
Chromatographic techniques are fundamental for separating the different components of this compound before detection and quantification.
Gas Chromatography (GC) Coupled with Various Detectors for Dithiocarbamates
Gas chromatography (GC) is a key technique for the analysis of dithiocarbamates, particularly when coupled with selective detectors. As dithiocarbamates readily decompose to carbon disulfide (CS₂), many GC methods focus on the detection of CS₂ after acid hydrolysis of the sample. cnr.itencyclopedia.pubthermofisher.comshimadzu.comeurl-pesticides.eu GC coupled with mass spectrometry (GC-MS) is a widely used and standardized method for analyzing dithiocarbamate fungicides. cnr.itencyclopedia.pub Other detectors used with GC for dithiocarbamate analysis include electron capture detectors (GC-ECD), pulsed flame photometric detectors (GC-PFPD), and ion trap mass spectrometry detectors (GC-ITD-MS). cnr.it GC-MS methods have been developed for the analysis of dithiocarbamate residues in various matrices, including spices, with established limits of quantification (LOQ). nih.gov For instance, a GC-MS method for dithiocarbamate residues in cardamom and black pepper reported an LOQ of 0.05 mg kg⁻¹. nih.gov
High-Performance Liquid Chromatography (HPLC) for Guanidines and Dithiocarbamates
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the analysis of both guanidines and dithiocarbamates. HPLC offers advantages for analyzing compounds that are less volatile or thermally unstable, which can be an issue with some dithiocarbamates.
For dithiocarbamates, HPLC, often coupled with UV detection, is used for the analysis of specific compounds like ziram and thiram. cnr.itencyclopedia.pub Reversed-phase HPLC columns, such as Nucleosil RP-18 or C-18, are commonly employed. encyclopedia.pubacs.org Methods involving ion-pair reversed-phase HPLC have been developed for the trace analysis of dithiocarbamate fungicides based on the formation and separation of Cu(II)-dithioligand complexes. acs.org Pre-column derivatization methods have also been developed to enhance the detection of dithiocarbamates by RP-HPLC-UV. jst.go.jp HPLC coupled with atomic absorption spectrometry has been used to distinguish between different ethylenebisdithiocarbamates (EBDTCs) like Maneb, Mancozeb, and Zineb. oup.com
HPLC is also widely applied for the analysis of guanidines. Given their polar and basic nature, cation-exchange chromatography is often suitable for separating guanidine compounds. nih.govrsc.org HPLC-UV methods have been developed for the straightforward analysis of guanidine. nih.govmtc-usa.commtc-usa.commtc-usa.com These methods may or may not require pre-column derivatization depending on the required sensitivity. mtc-usa.commtc-usa.com For instance, a simple HPLC-UV method for guanidine used a Cogent Diamond Hydride™ column with a mobile phase of water, acetonitrile (B52724), and formic acid, and UV detection at 195 nm. mtc-usa.commtc-usa.com Other HPLC procedures for guanidino compounds have utilized derivatization with reagents like pyridoin and detection at wavelengths such as 228 nm. researchgate.net Ion chromatography (IC), a type of HPLC, using cation-exchange columns and suppressed conductivity detection, offers an advantage as it typically does not require derivatization for guanidine analysis. thermofisher.com
Here is a data table summarizing some of the analytical parameters found in the search results:
| Analyte(s) | Technique | Detection Method | Matrix/Sample Type | LOQ/LOD Range | Reference |
| Thiram | HPLC-UV | UV | Soil, Apples, Lettuce | 0.005-0.1 mg/Kg | cnr.itencyclopedia.pub |
| Ziram | HPLC-UV | UV | Spinach | Not specified (quantification) | cnr.itencyclopedia.pub |
| Ziram, Thiram, Zineb | HPLC-UV | UV | Various Crops, Water | LOD: 0.01-0.02 mg/kg | cnr.it |
| Dithiocarbamates (as CS₂) | GC-MS, GC-ECD, GC-PFPD, GC-ITD-MS | MS, ECD, PFPD, ITD-MS | Food, Environmental | LOQ: 0.01-0.05 mg kg⁻¹ (as CS₂) | cnr.itencyclopedia.pub |
| Dithiocarbamates (as CS₂) | GC-MS | MS (SIM) | Spices | LOQ: 0.05 mg kg⁻¹ | nih.gov |
| Thiram (as CS₂) | GC-MS | MS | Fruits, Vegetables | LOQ: 0.04 µg/mL | thermofisher.comthermofisher.com |
| Dithiocarbamates | LC-MS/MS | MS/MS | Fruits, Vegetables | LOD: 0.0085-0.099 mg/kg, LOQ: 0.25-2.5 mg kg⁻¹ | researchgate.netresearchgate.net |
| Guanidine | HPLC-UV | UV | Solutions | Not specified (method developed) | mtc-usa.commtc-usa.com |
| Guanidine HCl | HPLC-UV | UV | Matrices w/ salt/protein | LOQ: 0.25 mg/L | nih.gov |
| Guanidine | IC (HPLC) | Suppressed Conductivity | Pharmaceutical Formulations | Not specified (assay developed) | thermofisher.com |
| Guanidine | IC | IPAD, CD, UV-Vis | Surface Water | LOD: 2-66 µg L⁻¹, Sensitivity: ~100 µg L⁻¹ | rsc.org |
| Guanidine | LC-MS/MS | MS/MS | Environmental Samples | LOQ: 50 nM | nih.gov |
Advanced Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Environmental Matrices
Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are powerful techniques widely applied for the analysis of dithiocarbamates in environmental matrices such as water, soil, fruits, and vegetables. encyclopedia.pubnih.govresearchgate.netjst.go.jptandfonline.comfao.org These methods offer high sensitivity and selectivity, enabling the identification and quantification of individual DTC compounds and their transformation products.
The complexity of environmental samples often necessitates sample preparation steps prior to LC-MS/MS analysis to minimize matrix effects and concentrate the analytes. tandfonline.com Derivatization is frequently employed to enhance the chromatographic behavior and ionization efficiency of DTCs, which can be unstable or poorly retained on standard LC columns. encyclopedia.pubresearchgate.netjst.go.jptandfonline.com
Ultra-high-performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) has been utilized for the simultaneous determination of specific DTCs like propineb and mancozeb in fruits, vegetables, and mushrooms. nih.gov In one study, analytes were decomposed in an alkaline medium and derivatized with dimethyl sulfate (B86663) before analysis by UHPLC-MS/MS with electrospray ionization (ESI). nih.gov This method demonstrated good recoveries, ranging from 86.1% to 106.9% for propineb derivatives and 85.2% to 101.6% for mancozeb derivatives in various samples. nih.gov Limits of quantification (LOQs) for the dimethyl derivatives were reported between 0.5–1.5 µg/kg for propineb and 0.4–1.0 µg/kg for mancozeb. nih.gov
LC-MS with atmospheric pressure chemical ionization (APCI) or ESI has also been used for the characterization and analysis of N,N–ethylene-dithiocarbamate fungicides (manzeb, maneb, and zineb) in environmental water samples. encyclopedia.pubcnr.it Extraction with chloroform–hexane followed by derivatization with methyl iodide allowed for the determination of derivatized products by LC-MS with ESI, yielding average recoveries of 79% at the sub-ppb level. encyclopedia.pubcnr.it Studies have indicated that APCI can offer better sensitivity for certain DTCs and their metabolites compared to ESI. tandfonline.com
LC-MS/MS methods have also been developed for the analysis of polycarbamate in riverine and tap waters, involving SPE extraction followed by LC-MS/MS in positive atmospheric pressure ionization mode. encyclopedia.pubnih.gov Limits of detection (LOD) and LOQ for DMDC-methyl in water were 0.061 µg/L and 0.21 µg/L, respectively, while for EBDC-dimethyl, they were 0.032 µg/L and 0.11 µg/L. encyclopedia.pubnih.gov
Table 1 summarizes some reported LC-MS/MS methods for dithiocarbamate analysis in environmental matrices.
| Analyte(s) | Matrix | Derivatization Agent | Extraction/Clean-up | LC-MS/MS Mode | Reported Recovery (%) | Reported LOQ | Citation |
| Propineb, Mancozeb | Fruits, Vegetables, Mushrooms | Dimethyl sulfate | QuEChERS | UHPLC-MS/MS (ESI+) | 85.2–106.9 | 0.4–1.5 µg/kg | nih.gov |
| Manzeb, Maneb, Zineb | Environmental water | Methyl iodide | Chloroform–hexane | LC-MS (ESI) | 79 | Sub-ppb level | encyclopedia.pubcnr.it |
| Polycarbamate (DMDC, EBDC) | Riverine and tap water | Not specified | SPE (Oasis HLB) | LC-MS/MS (APCI+) | Not specified | 0.032–0.21 µg/L | encyclopedia.pubnih.gov |
| Nine Dithiocarbamates | Fruits and vegetables | Not specified | Not specified | LC-MS/MS | Not specified | Not specified | tandfonline.comum.es |
| EBDCs, PBDCs | Fruits and vegetables | Dimethyl sulfate | dSPE | UPLC-MS/MS (ESI+) | Not specified | Not specified | researchgate.net |
Alternative Analytical Approaches for this compound Constituent Analysis
Beyond traditional chromatographic methods coupled with mass spectrometry, other analytical techniques offer valuable alternatives for the detection and analysis of this compound constituents, particularly dithiocarbamates.
Capillary Electrophoresis Applications
Capillary Electrophoresis (CE) is another separation technique that has been applied to the analysis of dithiocarbamates. researchgate.netnih.govspringernature.commdpi.com CE offers advantages such as high separation efficiency, low sample and solvent consumption, and rapid analysis times. springernature.com
CE methods have been developed for the separation and determination of individual dithiocarbamates like sodium methyldithiocarbamate (metham), manganese ethylenebisdithiocarbamate (maneb), and ethyl xanthate. nih.gov Direct UV absorbance detection at 254 nm in a boric acid buffer has been successfully employed. nih.gov The separation is influenced by the pH and nature of the buffer. nih.gov Detection limits (S/N = 3) for this method were reported as 1.7 x 10-6 mol/L for ethyl xanthate, 1.3 x 10-6 mol/L for metham, and 2.1 x 10-6 mol/L for maneb. nih.gov This CE method has been applied to the analysis of spiked wheat samples and commercial samples. nih.gov
Capillary electrophoresis coupled with inductively coupled plasma mass spectrometry (CE-ICP-MS) has also been explored for the simultaneous detection of zinc dimethyldithiocarbamate (B2753861) (ziram) and zinc ethylenebisdithiocarbamate (zineb) in matrices like cabbage leaves. um.es This hyphenated technique combines the separation power of CE with the elemental detection capabilities of ICP-MS, which is particularly useful for metal-containing DTCs.
While CE methods have been developed for individual DTCs and some metal complexes, the analysis of individual DTCs in complex matrices like tap water using techniques such as capillary-UV electrophoresis has been noted as rather complex, sometimes lacking sufficient selectivity and sensitivity compared to other methods. mdpi.com
Electrochemical Methods for Compound Detection
Electrochemical methods are well-suited for the detection of dithiocarbamate fungicides due to the presence of multiple electroactive sites within their molecular structure. nih.govresearchgate.nettandfonline.com These techniques offer high sensitivity and can be relatively cost-effective. nih.gov
Various electrochemical approaches have been employed, including amperometry, coulometry, potentiometry, and voltammetry (such as stripping voltammetry and cyclic voltammetry). nih.govtandfonline.comnih.govscilit.com At mercury electrodes, carbamate (B1207046) anions, formed from the dissociation of metal-complexed dithiocarbamates, can be reduced to form mercury complexes. nih.govresearchgate.net At inert electrodes like carbon and platinum, carbamate anions undergo irreversible oxidation. nih.govresearchgate.net
Amperometric and coulometric detection methods using glassy carbon electrodes have been evaluated for the liquid chromatographic determination of thiuram disulfide, alkyl-dithiocarbamates, and alkylenebis-dithiocarbamates. tandfonline.comscilit.com Oxidative amperometric detection has been applied for the determination of pesticides like EBD and PBD with the detector operating at specific potentials (e.g., +1.1 V vs Ag/AgCl). tandfonline.com Coulometric detection, utilizing a porous glassy carbon electrode, can increase oxidation efficiency. tandfonline.com
Potentiometric monitoring using ion-selective electrodes (ISEs) is another electrochemical approach. nih.gov Dithiocarbamates form slightly soluble complex salts with many metal ions, a property utilized in the development of membranes for ISEs. nih.gov A tetramethylene-dithiocarbamate (TMDTC)-based electrode sensor using a heterogeneous solid membrane (AgTMDTC, Ag2S, graphite) has been developed, showing a rectilinear dependence of potential on TMDTC- activity/concentration over a certain range. nih.gov These electrodes can be useful for determining DTC- concentrations and studying chemical equilibria of DTC systems. nih.gov
The application of electrochemical methods for dithiocarbamate detection remains an active area of research due to their inherent sensitivity and the electroactive nature of these compounds. nih.gov
Sample Preparation and Matrix Effects in Environmental and Industrial Analyses
Effective sample preparation is a critical step in the analysis of this compound constituents in environmental and industrial matrices. The diverse nature and complexity of these matrices, coupled with the chemical properties of dithiocarbamates, necessitate appropriate extraction and clean-up techniques to isolate the analytes and minimize matrix interferences that can affect detection and quantification. encyclopedia.pubtandfonline.com
Dithiocarbamates can be challenging to extract due to their low solubility in water and many organic solvents, as well as their susceptibility to degradation under certain conditions. encyclopedia.pubcnr.itresearchgate.nettandfonline.com
Extraction Techniques (e.g., SPE) for Water and Solid Samples
Various extraction techniques are employed for the analysis of dithiocarbamates in environmental and industrial samples. For solid matrices like soil and plant materials, initial homogenization is often required. encyclopedia.pub Extraction with organic solvents is a common approach for food matrices. encyclopedia.pub
Solid-Phase Extraction (SPE) and dispersive Solid-Phase Extraction (dSPE) are widely used as clean-up steps following initial extraction, particularly for chromatographic methods like LC-MS. tandfonline.comtandfonline.com These techniques help to remove interfering substances from the sample extract, reducing matrix effects and improving the accuracy and sensitivity of the analysis. tandfonline.com Different sorbents, including C18, primary and secondary amine (PSA), and graphitised carbon black, are used in SPE cartridges or dSPE depending on the specific matrix and analytes. tandfonline.comtandfonline.com While SPE cartridges can provide better clean-up efficiency, dSPE can be a quicker alternative if matrix effects are manageable. tandfonline.comtandfonline.com
Alkaline extraction is often used for dithiocarbamates, sometimes in the presence of stabilizers like EDTA and L-cysteine to prevent degradation. encyclopedia.pubresearchgate.nettandfonline.comtandfonline.com This approach can convert metal-complexed DTCs into more readily extractable forms. researchgate.nettandfonline.com
The QuEChERS (quick, easy, cheap, effective, rugged, and safe) method has also been adapted for the extraction and clean-up of dithiocarbamates in various matrices, often in conjunction with derivatization. encyclopedia.pubjst.go.jpeurl-pesticides.eu This method typically involves extraction with an organic solvent (e.g., acetonitrile), followed by a clean-up step using dispersive SPE materials. encyclopedia.pubjst.go.jpeurl-pesticides.eu
Specific extraction protocols have been optimized to evaluate the best approach in terms of recovery for the analysis of DTCs and their metabolites in commercial vegetable matrices. mdpi.com For example, a method for analyzing polycarbamate in water involved SPE with Oasis HLB cartridges. encyclopedia.pubnih.gov
Derivatization Strategies for Enhanced Detectability of Dithiocarbamates
Derivatization is a crucial strategy employed in the analysis of dithiocarbamates, particularly for chromatographic techniques, to improve their detectability, stability, and volatility. encyclopedia.pubcnr.itresearchgate.netjst.go.jptandfonline.comtandfonline.comeurl-pesticides.eu Many DTCs are relatively unstable or non-volatile, making direct analysis by techniques like GC or certain LC methods challenging. researchgate.netjst.go.jp
Methylation is a common derivatization approach, converting dithiocarbamates into more stable and amenable derivatives for analysis. encyclopedia.pubcnr.itresearchgate.netjst.go.jptandfonline.comnih.govtandfonline.comeurl-pesticides.eu Methylating agents such as methyl iodide or dimethyl sulfate are frequently used. encyclopedia.pubcnr.itresearchgate.netjst.go.jptandfonline.com This process typically involves reacting the dithiocarbamate anion with the methylating agent under controlled conditions. researchgate.nettandfonline.com
For example, ethylenebisdithiocarbamates (EBDCs) and propylenebisdithiocarbamates (PBDCs) can be decomposed in an alkaline medium and derivatized with dimethyl sulfate to form their corresponding dimethyl esters (EBDC-dimethyl and PBDC-dimethyl). encyclopedia.pubresearchgate.netnih.govtandfonline.com These methyl derivatives are more stable and suitable for analysis by techniques like UHPLC-MS/MS or HPLC-DAD. encyclopedia.pubresearchgate.netnih.gov Similarly, derivatization with methyl iodide has been used to analyze N,N–ethylene-dithiocarbamate fungicides in water samples by LC-MS. encyclopedia.pubcnr.it
Derivatization allows for the separation and detection of individual dithiocarbamate compounds, overcoming the limitation of some traditional methods that only measure the total dithiocarbamate content as carbon disulfide (CS2) after acid digestion. encyclopedia.pubcnr.ittandfonline.comjst.go.jp The stability of these methyl derivatives in extraction solvents and plant matrices has been observed in studies. encyclopedia.pubcnr.it
Table 2 provides examples of derivatization strategies used in dithiocarbamate analysis.
| Analyte(s) | Derivatization Agent | Analytical Technique | Notes | Citation |
| Various DTCs | Methyl iodide | GC-MS | Enables differentiation of DTCs | nih.gov |
| Alkyl/Alkylenbis-DTCs | Methyl derivation | RP-LC (Electrochemical Detection) | Used for separation and detection | tandfonline.comscilit.com |
| PBDC, EBDC | Dimethyl sulfate | UHPLC-MS/MS | Forms dimethyl derivatives | encyclopedia.pubresearchgate.netnih.govtandfonline.com |
| N,N–ethylene-DTCs | Methyl iodide | LC-MS | Used for environmental water analysis | encyclopedia.pubcnr.it |
| DTC anions | Methyl iodide | HPLC-UV | Forms S-alkylated derivatives | researchgate.nettandfonline.com |
Challenges in Analysis Due to Compound Instability and Matrix Interferences
The analysis of dithiocarbamates, a class of compounds that includes ZBC and ZDC found in this compound, presents significant challenges due to their poor stability in certain matrices and low solubility in common solvents cnr.it. Several factors, including temperature and pH, can influence the stability of these compounds during analysis cnr.it. For instance, dithiocarbamates can rapidly degrade into carbon disulfide (CS₂) and their respective amines when they come into contact with vegetable acid juices cnr.it. This degradation can complicate methods that rely on detecting the intact compounds.
Matrix interferences are another significant challenge in the analysis of this compound constituents, particularly when dealing with complex samples such as food or environmental matrices encyclopedia.pubresearchgate.net. Co-eluting components from the sample matrix can affect the ionization of the target analytes, leading to altered sensitivity (either reduced or increased) in techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) nih.gov. This phenomenon, known as the matrix effect, can compromise the accuracy and reliability of quantitative analysis researchgate.netnih.gov.
Specific examples of matrix interferences in the analysis of dithiocarbamates include the formation of collateral compounds during acid hydrolysis. For example, the breakdown of thiram, another dithiocarbamate, can produce carbonyl sulphide (COS) and hydrogen sulphide (H₂S) in addition to CS₂, potentially interfering with methods focused solely on CS₂ detection cnr.itencyclopedia.pub. Natural plant components, such as brassine or isothiocyanates, can also favor the formation of CS₂ under certain conditions, further contributing to matrix effects encyclopedia.pub.
Addressing these challenges often requires extensive sample preparation steps to clean up the matrix and isolate the analytes of interest encyclopedia.pubnih.gov. Techniques like liquid or solid phase extraction (SPE) are commonly employed to remove interfering compounds and concentrate the analytes, thereby improving the sensitivity of the determination encyclopedia.pub. However, even SPE can contribute to matrix effects, particularly ion suppression in HPLC-ESI-MS/MS, as interfering compounds with similar functional groups to the analytes might be retained and concentrated nih.gov.
The instability of carbamates, including those in this compound, against heat also poses a challenge, making techniques like HPLC or LC-MS more suitable than GC-MS for their analysis lcms.cz. Studies have shown that significant thermal degradation of carbamates can occur during microwave-assisted extraction, with the extent of degradation depending on the polarity of both the analytes and the extractants nus.edu.sg. Less polar extractants tend to result in lower recoveries for carbamates due to increased degradation nus.edu.sg.
Environmental Fate and Biogeochemical Transformations of Carba Mix Constituent Compounds
Abiotic Degradation Pathways of Dithiocarbamates and Diphenylguanidine
Abiotic processes, including hydrolysis, photolysis, and oxidation, play significant roles in the transformation and dissipation of dithiocarbamates and diphenylguanidine in the environment.
Hydrolysis Kinetics and Mechanisms in Aquatic Environments
Hydrolysis is a key abiotic degradation pathway for dithiocarbamates in aquatic environments. The rate and mechanism of dithiocarbamate (B8719985) hydrolysis are influenced by factors such as pH, temperature, and the presence of cations. Ethylene (B1197577) bisdithiocarbamates (EBDCs), a class of dithiocarbamates including mancozeb (B1675947), are generally unstable in the presence of moisture and decompose rapidly in water. who.intnih.govhorticulture.com.au For instance, mancozeb has a reported half-life of less than 1 day in sterile water within a pH range of 5-9. who.int The nature and abundance of the degradation products are pH-dependent, with ethylenethiourea (B1671646) (ETU) and ethylene urea (B33335) (EU) being common products. who.inthorticulture.com.au
Alkyl dithiocarbamates exhibit different stability profiles. They are reported to be stable in alkaline media but undergo acid-catalyzed hydrolysis, which is considered their primary degradation route. nih.gov The half-life of dimethyl dithiocarbamates at 25°C can vary from 2 hours to 10 days, depending on factors including pH and the type of cation present. nih.gov The rate of decomposition and the production of carbon disulfide from alkyl dithiocarbamates are influenced by cations, with the rate decreasing in the order of Na+ > Zn2+ > Fe3+ > Cu2+. who.int Monoalkyldithiocarbamates are less stable in alkaline conditions and decompose in acidic media to either carbon disulfide or hydrogen sulfide (B99878). who.int The rate of decomposition to carbon disulfide is significantly lower for monoalkyldithiocarbamates compared to their dialkyl counterparts. who.int
Metal complexation can also influence the hydrolysis rate of dithiocarbamates, potentially slowing it down. researchgate.net Copper(II) ions, in particular, have been found to have a significant impact on retarding the hydrolysis rate under environmental conditions. researchgate.net
Diphenylguanidine (DPG), if released into water, is expected to be found mainly in water or soil. canada.ca Given its acid dissociation constant (pKa) of 10.12, most DPG in environmentally relevant pH ranges (5-9) will exist in its protonated, cationic form. canada.canih.gov The US EPA has estimated that hydrolysis of DPG is negligible at environmentally relevant temperatures. canada.ca
Photolytic Degradation Processes and Products
Photolytic degradation is another important abiotic pathway, particularly for certain dithiocarbamate degradation products like ethylenethiourea (ETU). ETU is stable in de-ionized water in the absence of photosensitizers but is rapidly oxidized in their presence. who.int Photolytic degradation is a major pathway for ETU in water and is enhanced by the presence of photosensitizers such as chlorophyll. who.int Studies have shown that in the presence of riboflavin (B1680620) as a sensitizer (B1316253) and exposure to sunlight, the concentration of ETU significantly decreases over a few days. who.int Natural water samples have also been observed to degrade ETU to ethylene urea (EU) in sunlight. who.int
For propineb (B166679), an EBDC, photolytic degradation in thin films exposed to a xenon high-pressure lamp showed a significant decrease in the parent compound over 14 days, with propylenethiourea (PTU) identified as a major photolysis product. fao.org PTU itself is quickly degraded by secondary photodegradation, influenced by substances like humic acid. fao.org
Information specifically on the direct photolytic degradation of diphenylguanidine is limited, though some studies on its oxidation products mention that some were previously detected in DPG photodegradation processes. researchgate.netnih.gov
Oxidation Reactions and Their Environmental Significance
Oxidation reactions contribute to the degradation of both dithiocarbamates and diphenylguanidine in the environment. Both alkyl and ethylene dithiocarbamates can be oxidized to their corresponding disulfides. who.int Oxidative degradation, along with the splitting off of carbon disulfide and hydrogen sulfide, contributes to the formation of breakdown products like ETU in soil and water. who.int
For diphenylguanidine, oxidation by activated persulfate has been investigated, showing that DPG can be degraded by reactive species such as hydroxyl radicals (HO·) and sulfate (B86663) radicals (SO4-·). researchgate.netnih.gov These reactions can occur rapidly, with second-order reaction rate constants for DPG reacting with HO· and SO4-· reaching above 10^9 M^-1 s^-1. researchgate.netnih.gov Identified oxidation products of DPG include some that have also been observed in photodegradation, bromination, and chlorination processes. researchgate.netnih.gov Studies suggest that abstraction of hydrogen on nitrogen atoms and attack on ortho- and para- carbons of the phenyl rings are favorable pathways for oxidation by HO· and SO4-·. researchgate.netnih.gov The environmental significance of DPG oxidation is highlighted by its presence in roadway runoff and the potential for transformation product formation. researchgate.net
Microbial and Enzymatic Biodegradation of Carba mix Constituent Compounds
Microbial and enzymatic processes play a crucial role in the biodegradation of dithiocarbamates in various environmental matrices, including soil and water.
Identification of Microorganisms Involved in Dithiocarbamate Degradation
Soil microorganisms are capable of metabolizing dithiocarbamates. who.int Studies have indicated that microorganisms are involved in the degradation of dithiocarbamates in soil and water. who.intnih.gov For example, the disappearance of thiram (B1682883) from sewage, freshwater, and soil was faster in unsterilized samples compared to sterilized ones, suggesting microbial involvement. who.int
Specific microbial consortia have been identified for the biodegradation of dithiocarbamates. google.com These consortia can include methylotrophic bacteria from genera such as Alcaligenes, Pseudomonas, and Hypomicrobium. google.com Other bacteria, such as Thiobacillus, may also be part of such consortia. google.com These microorganisms can utilize dithiocarbamates or related compounds as carbon and nitrogen sources. nih.govresearchgate.net
Biotransformation Pathways and Metabolite Identification of Dithiocarbamates
Dithiocarbamates undergo biotransformation in the environment, leading to the formation of various metabolites. The metabolic decomposition of dithiocarbamates can result in products such as carbon disulfide, hydrogen sulfide, alkyl amines, ethyleneamines, and other biotransformation products. who.intresearchgate.net
For ethylene bisdithiocarbamates (EBDCs), ethylenethiourea (ETU) is a primary degradation product formed in the presence of oxygen and moisture. nih.govhorticulture.com.au ETU is water-soluble and can be further metabolized, for instance, to ethylene urea (EU) and other derivatives. nih.gov Studies on the degradation of thiram, a dithiocarbamate, in water, soil, and plants have identified degradation products originating from processes like hydrolysis, oxidation, N-dealkylation, and cyclization. nih.gov Common metabolites observed include dimethyl dithiocarbamate, bis(dimethyl carbamoyl) disulfide, bis(dimethyl dithiocarbamoyl) trisulfide, and N-methyl-amino-dithiocarbamoyl sulfide. nih.gov The specific metabolites can vary depending on the environmental matrix. nih.gov For example, cyclized products like 2(N,N-dimethyl amino)thiazoline carboxylic acid and 2-thioxo-4-thiazolidine were observed in plants. nih.gov The degradation pathways can be complex and matrix-dependent, often initiating with hydrolysis followed by oxidation/dealkylation and other reactions. nih.gov
The microbial degradation of ETU, a key metabolite of EBDCs, has been shown to be significant in sandy aquifers, with abiotic degradation being much less prominent. nih.gov Microbial degradation of ETU is highly temperature-dependent. nih.gov
While research on the biodegradation of dithiocarbamates is extensive, information on the specific microbial biodegradation pathways and metabolites of diphenylguanidine is less detailed in the provided sources. Some modeling suggests that diphenylguanidine biodegrades slowly in water and soil. canada.canih.gov
Microbial Degradation of Diphenylguanidine in Wastewater
Diphenylguanidine (DPG) has been detected in wastewater, indicating its presence in effluent streams. developpement-durable.gouv.frmdpi.com While specific detailed studies on the microbial degradation of DPG in wastewater are not extensively detailed in the provided search results, the presence of DPG in municipal wastewater treatment plants (STPs) suggests it is subject to wastewater treatment processes. developpement-durable.gouv.fr One study measured DPG concentrations in three municipal STPs in China, finding it to be the compound with the highest concentration among 23 analyzed tire additives, with a detection frequency of 100%. developpement-durable.gouv.fr The maximum concentration observed was 3570 ng/L. developpement-durable.gouv.fr The removal efficiencies of DPG in these STPs were also measured, although the specific microbial degradation pathways and rates in wastewater are not explicitly described. developpement-durable.gouv.fr
Transport, Distribution, and Mobility in Environmental Compartments
The transport, distribution, and mobility of this compound constituents in the environment are governed by their physical and chemical properties and interactions with different environmental matrices.
Sorption and Leaching Behavior in Soils
The sorption and leaching behavior of compounds like DPG in soils are influenced by properties such as water solubility, log Dow, log Koc, and pKa. DPG is characterized by moderate to high water solubility (1000 mg/L), a low log Dow (2.13 at pH 7), low to moderate log Koc values (2.44 and 3.22), and a low vapor pressure (5.29×10-4 Pa). canada.ca Based on these properties, DPG is expected to be ultimately found mainly in water or soil if released into the environment. canada.ca
The pKa of DPG is 10.12, indicating that it will primarily exist in the protonated form in the environment at pH values of 5 to 9. canada.canih.gov Cations generally adsorb more strongly to organic carbon and clay than their neutral counterparts. nih.gov Using a structure estimation method, the Koc for N,N'-diphenylguanidine is estimated to be 5,900, suggesting that it is expected to be immobile in soil according to a classification scheme. nih.gov Although soil runoff can transfer some DPG to surface water, the amount is expected to be relatively small due to this immobility. canada.ca
Dithiocarbamates, another group of compounds found in this compound, exhibit varying mobility in soil depending on their water solubilities and the soil type. who.int Ethylene bisdithiocarbamates (EBDCs) generally show considerable variation in mobility. who.int
Volatilization from Water and Soil Systems
Volatilization is another process affecting the environmental fate of these compounds. The Henry's Law constant for N,N'-diphenylguanidine is estimated as 7.1X10-12 atm-cu m/mole, indicating that it is expected to be essentially nonvolatile from water surfaces. nih.gov The pKa of 10.12 suggests that DPG will exist almost entirely in the ionized form at typical environmental pH values (5-9), further reducing volatilization from water surfaces. nih.gov Volatilization from moist soil surfaces is also not expected to be a significant process. nih.gov DPG is not expected to volatilize from dry soil surfaces based on its estimated vapor pressure. nih.gov
While specific volatilization data for the dithiocarbamate components of this compound were not prominently found, the general behavior of carbamates suggests that while not very stable in aquatic conditions, their volatilization from water is not a primary fate process based on low Henry's Law constants for some related compounds. who.intresearchgate.net
Presence and Distribution in Aquatic Environments (e.g., surface water, wastewater)
DPG has been widely detected in various environmental matrices, including aquatic environments. researchgate.net It is a significant contaminant in urban watersheds and can be present in surface waters like rivers and lakes. researchgate.net Studies have reported DPG in rivers in Australia and the USA at concentrations ranging from 0.013 to 1.1 µg/L and 5.0 × 10-3 to 0.54 µg/L, respectively. researchgate.net A peak river concentration of 0.52 µg/L for DPG was observed in Canada following rainfall. researchgate.net
DPG has also been detected in wastewater samples with a detection frequency of 100% in some studies, with median concentrations reported at 20.7 ng/L. mdpi.com Its widespread distribution in the environment is attributed to its extensive usage and its lower log Kow compared to some derivatives, which enhances its aquatic mobility. mdpi.comresearchgate.net DPG has also been found in drinking water samples. acs.org
Dithiocarbamates are generally unstable in the presence of moisture and decompose rapidly in water. who.int Despite this, they are among the most frequently detected pesticides in the European Union. nih.gov
Data on the occurrence and concentrations of DPG in various aquatic environments:
| Location | Matrix | Concentration Range (µg/L) | Detection Frequency | Reference |
| Australia | Rivers | 0.013 - 1.1 | Not specified | researchgate.net |
| USA | Rivers | 0.005 - 0.54 | Not specified | researchgate.net |
| Canada | Rivers | Peak 0.52 (after rainfall) | Not specified | researchgate.net |
| China | Wastewater | Median 0.0207 | 100% | mdpi.com |
| China | Wastewater | Max 3.57 | 100% | developpement-durable.gouv.fr |
| Pearl River Estuary | Water | 0.00347 - 1.894 | Not specified | mdpi.com |
| USA | Drinking water | 0.00025 - 0.0326 | 100% | acs.org |
Formation and Fate of Transformation Products in Non-Biological Systems
The compounds in this compound can undergo transformation in the environment, leading to the formation of degradation by-products.
Identification of Degradation By-products (e.g., ethylenethiourea from dithiocarbamates)
Dithiocarbamates can decompose under certain circumstances into a number of compounds. who.int Ethylenebisdithiocarbamates (EBDCs), a type of dithiocarbamate, are generally unstable and decompose rapidly in water, forming different compounds. who.intresearchgate.net A significant degradation product of EBDC fungicides is ethylenethiourea (ETU). who.intresearchgate.netfao.orgnih.gov ETU is also a primary degradation product of EBCD manufacturing and is formed in the presence of oxygen and moisture in EBCD formulations. nih.gov
Other degradation products of EBDCs can include ethylenethiuram disulfide (ETD) and 5,6-dihydro-3H-imidazo[2,1-C]-1,2,4-dithiazole-3-thione (DIDT). who.int The main volatile decomposition components of zineb, an EBDC, are carbon disulfide, carbonyl sulfide, and ethylenediamine (B42938) (EDA). who.int
Thiram, another dithiocarbamate, can degrade in water and soil through hydrolysis, photolysis, and oxidation, producing various breakdown products. nih.gov These can include methyl isothiocyanate and sulfur, and under acidic conditions, carbon disulfide, hydrogen sulfide, methylamine, methyl-isocyanate, and the bisdisulfide of methyldithiocarbamic acid. who.int Carbon disulfide and dimethylamine (B145610) have been observed to evaporate from soil. who.int
The conversion of ethylenebis(dithiocarbamates) to ETU during processes like cooking has been shown to depend on pH. fao.org Studies have shown that the yields of ETU from refluxing mancozeb for two hours varied with pH: pH 2.2 (11%), pH 4.0 (19%), pH 5.6 (70%), and pH 8.0 (79%). fao.org
ETU is considered relatively stable and has high water solubility, making it a potential contaminant for groundwater. who.intresearchgate.net It is mobile in the environment due to its high solubility. researchgate.net ETU can be absorbed by plant roots, translocated, and metabolized further into compounds like ethylene urea (EU) and other derivatives. nih.gov ETU is also easily photooxidized into EU in the presence of photosensitizers. nih.gov
While ETU is a major concern due to its toxicity, generally, the metabolites of carbamates are less toxic than the parent compounds, although in some cases, metabolites can be equally or more toxic. who.int
Investigation of Transformation Products of DPG in Disinfection Processes
1,3-Diphenylguanidine (B1679371) (DPG) has been identified in environmental matrices such as drinking water, raising concerns about its fate during water treatment processes, particularly disinfection sigmaaldrich.comucanr.edueuropa.eu. Studies have investigated the transformation of DPG during chlorination and monochloramination, two common disinfection methods ucanr.edueuropa.euresearchgate.netresearchgate.netnih.gov.
Research indicates that DPG can react with both chlorine and monochloramine, although the reactivity with monochloramine is significantly slower compared to chlorination researchgate.netresearchgate.netnih.gov. Chlorination effectively degrades DPG, but this process leads to the formation of various transformation products (TPs) researchgate.netresearchgate.netnih.gov. These transformation products include nitrosamines, notably N-nitrosodimethylamine (NDMA), which is a byproduct linked to vulcanization agents used in tire manufacturing researchgate.netresearchgate.net.
High-resolution mass spectrometry analysis has identified ten transformation products of DPG during disinfection processes, with chlorination generally yielding a greater number of TPs than monochloramination researchgate.netresearchgate.netnih.gov. Studies have also identified specific chlorinated byproducts, such as 1,3-bis(2-chlorophenyl)guanidine (CC15), 1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)guanidine (CC05), and 1-(2,4-dichlorophenyl)-3-phenylguanidine (CC11), in drinking water samples ucanr.edueuropa.eu. The formation of these chlorinated products, particularly CC15, has been observed during leaching experiments involving polymer materials in contact with chlorinated water acs.org. The formation of potentially genotoxic products like CC04 and CC11 appears to be favored in reactions with hypochlorous acid (HOCl) rather than monochloramine (NH2Cl) acs.org.
The oxidant-to-DPG molar ratio plays a role in the formation of TPs. Generally, chlorine or monochloramine molar ratios to DPG of 10-20 have been observed to result in an increased formation of transformation products researchgate.netresearchgate.netnih.gov. Higher oxidant molar ratios during chlorination can increase the formation of monoguanidine TPs and DPG hydroxylation products, while monochloramination predominantly leads to DPG substitution, generating chlorinated DPG due to its weaker oxidation effects researchgate.netresearchgate.netnih.gov.
Comparative studies on the toxicity of DPG and its disinfection by-products have shown that the transformation products can be more toxic than the parent compound ucanr.edueuropa.euresearchgate.netresearchgate.netnih.gov. Cytotoxicity assessments using cell lines have indicated that the toxicity hierarchy is generally as follows: chlorine TPs > monochloramine TPs > DPG researchgate.netresearchgate.netnih.gov. Higher oxidant-to-DPG molar ratios (10 and 20) have also been associated with increased cytotoxicity in both chlorination and monochloramination researchgate.netresearchgate.netnih.gov.
Here is a summary of some identified transformation products of DPG during disinfection:
| Disinfection Method | Identified Transformation Products Examples | Notes |
| Chlorination | Nitrosamines (e.g., NDMA), Chlorinated byproducts (e.g., CC15, CC05, CC11), Monoguanidine TPs, Hydroxylated DPG | Higher number of TPs compared to monochloramination. researchgate.netresearchgate.netnih.gov |
| Monochloramination | Chlorinated DPG (via substitution) | Slower reactivity than chlorination. researchgate.netresearchgate.netnih.gov |
Environmental Persistence and Stability of Key Metabolites (excluding human metabolism)
Regarding biodegradation, studies on DPG have yielded varying results. Some ready-biodegradation tests showed no biodegradation over 28 days, indicating potential persistence in water fishersci.ca. However, other tests using pre-adapted inoculum or unadapted river water demonstrated rapid degradation, suggesting that DPG is inherently biodegradable fishersci.ca. An ECHA registration dossier summary indicates that a study conducted in 2015 showed DPG to be readily biodegradable and that persistent metabolites are not expected europa.eu.
For the dithiocarbamate components, Zinc Dibutyldithiocarbamate (ZBC) and Zinc Diethyldithiocarbamate (B1195824) (ZDC), information on their specific environmental persistence and the stability of their metabolites (excluding human metabolism) is less extensively detailed in the provided search results. Dithiocarbamate fungicides in general are reported to degrade in the presence of oxygen and moisture, forming breakdown products who.int. The rate of degradation can be influenced by factors such as pH and the type of cation who.int. Metal complexation can also affect the degradation rate of dithiocarbamates researchgate.net. While ethylenethiourea (ETU) is mentioned as a stable and water-soluble breakdown product of ethylene bisdithiocarbamates who.intfungiresistance.com, its formation and persistence specifically from ZBC and ZDC in the environment are not explicitly detailed in these snippets. Some sources suggest that dithiocarbamate herbicides are rapidly degraded in the environment ucanr.edu.
The transformation products of DPG formed during disinfection, such as chlorinated byproducts, have been detected in drinking water, indicating their presence and potential stability in treated water systems ucanr.edueuropa.eu. While their persistence in other environmental compartments (soil, sediment, air) is not specifically detailed in the provided information, their formation and detection in drinking water highlight their environmental relevance.
Here is a summary of environmental fate characteristics for DPG:
| Characteristic | Observation | Source |
| Water Solubility | Moderate to high (1000 mg/L) | fishersci.ca |
| Log KOC | Low to moderate (2.44 and 3.22) | fishersci.ca |
| Biodegradation (Water) | Varies; some tests show persistence (>182 days half-life), others rapid degradation (inherently biodegradable) | fishersci.ca |
| Persistence | Meets ecological criteria for persistence based on some data fishersci.ca; readily biodegradable based on other data europa.eu | fishersci.caeuropa.eu |
Further research is needed to comprehensively understand the environmental fate and the persistence and stability of all key metabolites of the this compound constituents, particularly ZBC and ZDC and the various transformation products formed during processes like water disinfection.
Mechanistic Investigations of Carba Mix Constituent Interactions and Functions Non Biological, Non Human
Role of 1,3-Diphenylguanidine (B1679371) in Polymer Science and Materials Engineering
1,3-Diphenylguanidine (DPG) is a well-established additive in the rubber industry, recognized for its multifaceted contributions to polymer science and materials engineering. researchgate.netmedchemexpress.comdrugbank.com It functions primarily as an accelerator in the vulcanization process and plays a crucial role in the interactions occurring at the interface between rubber and inorganic fillers like silica (B1680970). researchgate.netkoreascience.krresearchgate.netmdpi.comiranyasatire.ir
Mechanisms as a Rubber Vulcanization Accelerator
DPG acts as both a primary and secondary accelerator in the sulfur vulcanization of rubber. medchemexpress.comdrugbank.comnih.gov While the precise, universally agreed-upon mechanism of rubber vulcanization is still under investigation due to the complexity of simultaneous reactions, DPG is understood to contribute to the process by influencing the rate and efficiency of crosslink formation. lusida.comyg-1.com In systems accelerated by sulfur-containing compounds such as thiazoles, sulfenamides, and thiurams, DPG serves as a secondary accelerator. nih.gov Its presence can boost the cure rate. researchgate.netkoreascience.kr
Influence on Silanization Reactions at Filler-Rubber Interfaces
In silica-filled rubber compounds, DPG plays a significant role in activating the silanization reaction. researchgate.netkoreascience.krresearchgate.netresearcher.life Silanization is a chemical process involving silane (B1218182) coupling agents that create chemical linkages between the silica surface and the rubber matrix. mdpi.com This coupling is essential for improving the dispersion of silica within the hydrophobic rubber matrix and enhancing the mechanical properties of the composite. researchgate.netmdpi.com DPG is known to boost this reaction, contributing to the formation of a more complete filler-rubber network. mdpi.comresearchgate.net
Interactions with Inorganic Fillers (e.g., silica)
DPG is capable of interacting directly with the surface of inorganic fillers, particularly silica. researchgate.netkoreascience.kr Silica surfaces contain hydrophilic silanol (B1196071) groups, which can lead to poor compatibility with the non-polar rubber matrix and a tendency for filler agglomeration due to strong filler-filler interactions. researchgate.netiranyasatire.ir DPG can adsorb onto the silica surface, which may reduce the acidic sites present. researchgate.netresearchgate.net However, the interaction is complex; while adsorption can enhance silanization, excessive adsorption might also block access of silane molecules to reactive sites. researchgate.netresearchgate.net Studies have indicated that mixing DPG with silica and a silane coupling agent during the initial mixing step can lead to DPG adsorption on the silica surface. koreascience.kr This adsorption can influence cure characteristics, potentially decreasing the cure rate and increasing scorch time, while simultaneously increasing bound rubber content and improving dynamic properties due to accelerated silanization. koreascience.kr The interaction of DPG with silanol groups on silica can help to offset the retarding effect that acidic fillers can have on vulcanization. google.com
Chemical Reactivity and Catalytic Properties of Zinc Dithiocarbamates
Zinc dithiocarbamates, such as zinc dibutyldithiocarbamate (ZDBC) and zinc diethyldithiocarbamate (B1195824) (ZDEC), are widely used in the rubber industry as accelerators and stabilizers. dormer.comlusida.comatamanchemicals.comatamanchemicals.comchembroad.comvanderbiltworldwide.com Their chemical structure, featuring a zinc ion coordinated to dithiocarbamate (B8719985) groups, is key to their reactivity and catalytic behavior in rubber compounds. chembroad.com
Mechanism of Action as Vulcanization Accelerators
Zinc dithiocarbamates are classified as ultra-fast accelerators for sulfur vulcanization, particularly effective in natural rubber latex and also used as primary or secondary accelerators in dry rubber compounds. lusida.comatamanchemicals.comvanderbiltworldwide.combrazilianjournals.com.br Their mechanism of action involves the formation of active sulfur-accelerator complexes in the presence of sulfur and activators like zinc oxide and stearic acid. lusida.comyg-1.comlgm.gov.my These complexes are believed to play a central role in activating ground state sulfur and facilitating the exchange and transfer of sulfur atoms, which is crucial for the formation of sulfur crosslinks between rubber macromolecules. yg-1.comlgm.gov.my The dithiocarbamate groups are responsible for reacting with sulfur to form these crosslinks. chembroad.com Density functional theory studies have provided insights into the mechanism, suggesting that active vulcanizing agents react with single rubber chains to generate cross-link precursors, and zinc dithiocarbamates can promote the crosslinking of these precursors. acs.org The reaction of zinc diethyldithiocarbamate with natural rubber has been reported in detail in literature, with researchers using model compounds to study the process. yg-1.com
Role as Stabilizers and Antioxidants in Rubber Compounds
Beyond their role as accelerators, zinc dithiocarbamates also function as stabilizers and antioxidants in rubber compounds. lusida.comatamanchemicals.comatamanchemicals.comupi.edu They contribute to preventing premature aging or degradation of rubber caused by factors such as heat and oxidation. atamanchemicals.comchembroad.comupi.edu This stabilization effect enhances the longevity and performance of rubber products. atamanchemicals.com The dithiocarbamate structure can contribute to antioxidant properties by scavenging peroxide radicals, acting as chain-breaking antioxidants. upi.edu This protective action is important for maintaining the integrity and properties of the rubber over time. upi.edu
Catalytic Activity in Polymerization Reactions and Chemical Synthesis
The constituents of Carba mix, particularly the dithiocarbamates Ziram (B1684391) and ZDEC, are recognized for their catalytic roles, especially in polymerization processes like rubber vulcanization. ZDEC, for instance, functions as an ultra-accelerator in the vulcanization of natural and synthetic latex rubber compounds. atamankimya.comwelltchemicals.comraywaychem.com This catalytic activity significantly speeds up the curing process, even at lower temperatures, by facilitating the formation of cross-links between rubber molecules and sulfur atoms. welltchemicals.comraywaychem.com This leads to enhanced mechanical properties such as strength, elasticity, and heat resistance in the final rubber product. welltchemicals.comraywaychem.com ZDEC's catalytic performance in polymerization reactions has also been explored in the synthesis of polyurethanes, demonstrating its ability to form high molecular weight polymers in various organic solvents. atamankimya.comresearchgate.net Zinc dithiocarbamates, in general, are known as efficient catalysts for accelerating rubber vulcanization reactions. researchgate.net
DPG also plays a role as a secondary accelerator in rubber vulcanization, working in conjunction with primary accelerators like thiazoles or sulfenamides to improve the curing process and produce a more uniform product with enhanced resilience and elongation. dormer.comsolechem.eu
While the search results primarily highlight their role in rubber vulcanization (a type of polymerization), ZDEC has also been investigated as a catalyst for the polymerization of olefin oxides and as a precursor for preparing zinc sulfide (B99878) semiconductor nanowires used in photonic devices. atamankimya.comatamankimya.com
Chelating Properties in Non-Biological Systems
Ziram and ZDEC, as dithiocarbamates, exhibit chelating properties. atamankimya.comatamankimya.com Chelation involves the formation of coordinate bonds between a metal ion and multiple ligand atoms within the same molecule. In non-biological systems, this property allows ZDEC, for example, to interact with metals, leading to the formation of chelate complexes. atamankimya.com This chelating ability is fundamental to their chemical behavior and can influence their stability and reactivity in various non-biological matrices. ZDEC is described as a chelating ligand. atamankimya.comatamankimya.com
Mechanisms of Action in Agrochemical Applications (Fungicides, Pesticides)
Ziram and ZDEC are utilized as agrochemicals, specifically as fungicides. diagenics.co.ukchemotechnique.seatamankimya.comherts.ac.ukpeptechbio.com Their fungicidal action is primarily protective and occurs through contact, forming a chemical barrier on the plant surface that prevents fungal infection. peptechbio.comwikipedia.org The mode of action of dithiocarbamate fungicides like Ziram is suggested to involve interference with metal-dependent and sulfhydryl enzyme systems within fungi, thereby inhibiting spore germination and mycelium growth. herts.ac.uk This multi-site activity on various biochemical processes in fungi makes them effective and contributes to a low risk of resistance development. herts.ac.ukeastman.com Ziram's mechanism is described as inhibiting spore germination and mycelium growth by interfering with these enzyme systems, preventing proper fungal development. herts.ac.uk
While the ultimate effect is on biological targets (fungi), the underlying mechanism involves chemical interactions, such as the interference with metal enzyme catalysts and sulfhydryl groups. herts.ac.ukepa.gov Ziram, as a protectant fungicide, acts on the plant's surface and is not absorbed into the plant. peptechbio.comwikipedia.org
Exploration of Other Chemical Reaction Mechanisms (e.g., carboxylative cyclization involving DPG)
Beyond their roles in rubber chemistry and agrochemicals, the constituents of this compound can participate in other chemical reactions. DPG, for instance, behaves as a chemical base and can neutralize acids to form salts. noaa.gov It is incompatible with strong oxidizers. noaa.gov
Ziram can undergo various chemical reactions, including oxidation, reduction, and substitution reactions where the dimethyldithiocarbamate (B2753861) ligands can be replaced by other ligands. Oxidation of Ziram can yield thiuram disulfides, a reaction that can occur upon exposure to air. epa.gov Acid hydrolysis of Ziram yields dimethylamine (B145610) and carbon disulfide as principal degradation products. epa.gov
Research has also explored the oxidation of ZDEC, which can result in the production of tetraethylthiuram disulfide (TETD) and other related disulfides. nih.gov
The search results did not provide specific details on carboxylative cyclization reactions involving DPG. However, DPG is used as a primary material for standardizing acids and as an activator for other rubber accelerators. nih.gov
Theoretical and Computational Chemistry Studies of Carba Mix Constituent Compounds
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations are essential for determining the intrinsic properties of molecules, such as their preferred three-dimensional arrangements (conformations) and the distribution of electrons within them. These properties directly influence a molecule's stability and reactivity. nih.gov
Geometry Optimization and Conformational Analysis of DPG
Geometry optimization is a computational technique used to find the most stable arrangement of atoms in a molecule, corresponding to an energy minimum on the potential energy surface. taltech.eelupinepublishers.com Conformational analysis explores the various possible spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds and determining their relative energies. taltech.eelongdom.org
Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or semi-empirical methods like MNDO-PM3 and AM1, have been applied to study the molecular structure of N,N'-diphenylguanidine (DPG). These studies indicate that DPG preferably exists as an asymmetric tautomer in solution, consistent with observations from solid-state structures. researchgate.net Theoretical calculations can help identify global and local energy minima corresponding to different conformers. ufba.br
Electronic Structure and Reactivity Descriptors for Dithiocarbamates
The electronic structure of a molecule, including the distribution of electron density and the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), dictates its reactivity. researchgate.netmdpi.comresearchgate.net Quantum chemical calculations are used to determine these properties.
For dithiocarbamates, computational studies have investigated their electronic structure and derived reactivity descriptors. researchgate.netualberta.ca The electronic distribution within dithiocarbamate (B8719985) anions, often described through resonance structures, explains their ability to form stable complexes with metal ions and influence their oxidation states. mdpi.commdpi.com Descriptors such as chemical potential, hardness, softness, and electrophilicity index, calculated using DFT methods, provide quantitative measures to assess the stability and reactivity of dithiocarbamates and their derivatives. researchgate.netresearchgate.netualberta.ca For instance, the electrophilicity index can indicate the propensity of a molecule to accept electrons, correlating with its reactivity. researchgate.net
Computational Modeling of Intermolecular Interactions and Aggregation
Computational modeling techniques, such as molecular dynamics (MD) simulations, are employed to study how molecules interact with each other and form aggregates in different environments. These simulations provide insights into the forces driving self-assembly and the resulting structures.
Self-Assembly Simulations of Diphenylguanidine in Solution
Diphenylguanidine (DPG) possesses both polar guanidine (B92328) groups and nonpolar phenyl rings, giving it amphiphilic characteristics. Computational simulations have shown that DPG molecules have a strong tendency to self-assemble in aqueous solutions. researchgate.netcsic.esresearchgate.net These simulations reveal the formation of large supramolecular organic aggregates. researchgate.netcsic.es The self-assembly is driven by interactions between the molecules, with hydrophobic aromatic rings clustering in the interior of the aggregates, stabilized by π–π interactions, while the hydrophilic guanidine groups are oriented towards the surrounding water molecules, interacting through hydrogen bonding. researchgate.netcsic.es This self-assembly behavior can be relevant in various applications, including their role as structure-directing agents in material synthesis. researchgate.netcsic.es
Adsorption and Interaction Studies at Material Surfaces (e.g., DPG on silica)
The interaction of Carba mix components with material surfaces is important in applications like rubber compounding, where fillers such as silica (B1680970) are used. Computational studies, including MD and DFT calculations, can model the adsorption of molecules onto surfaces. chemrxiv.orgnih.gov
Studies on the adsorption of molecules like DPG or aminosilanes (which share some functional similarities with DPG in interacting with silica) on silica surfaces have been conducted using computational methods. chemrxiv.orgmdpi.com These studies investigate the nature and strength of interactions, such as hydrogen bonding between the amino or guanidine groups and silanol (B1196071) groups on the silica surface, and van der Waals interactions. chemrxiv.orgmdpi.com Computational modeling can determine preferred adsorption sites and the influence of surface coverage on the interaction strength and the resulting arrangement of molecules on the surface. chemrxiv.org For example, computational studies have shown that the presence of certain modifiers on silica can increase adsorption strength and provide additional binding sites for other molecules. chemrxiv.org The adsorption of DPG on silica surfaces is relevant to its function as an accelerator and activator in silica-filled rubber compounds, where it can influence the silanization reaction and the interaction between the rubber matrix and the filler. mdpi.comresearchgate.net
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the step-by-step processes (mechanisms) of chemical reactions and identifying the high-energy, short-lived transition states that connect reactants and products. mit.edusciencedaily.com This provides detailed insights into how reactions occur and the energy barriers involved.
Computational studies have been performed to elucidate the reaction mechanisms involving dithiocarbamates. For example, DFT calculations have been used to investigate the mechanisms for the conversion of dithiocarbamates to other sulfur-containing compounds, such as dialkyl thioureas. researchgate.net These studies explore different possible reaction pathways, calculate the energies of intermediates and transition states, and assess the influence of factors like solvation on the reaction energetics and preferred mechanisms. researchgate.net
Computational methods are also applied to understand the complex processes occurring during rubber vulcanization, where dithiocarbamates and accelerators like DPG play crucial roles. DFT studies have shed light on the mechanisms of vulcanization activated by zinc dithiocarbamates, exploring potential free-radical or anionic pathways and the role of metal catalysts. researchgate.net Identifying and characterizing transition states computationally is crucial for understanding reaction rates and designing catalysts. mit.edusciencedaily.com
Theoretical Investigations of Degradation Pathways
Theoretical investigations, often utilizing quantum chemical methods like DFT, have been applied to understand the degradation pathways of organic compounds, including those structurally related to this compound constituents. These studies aim to elucidate the mechanisms by which these compounds break down in various environments.
For 1,3-diphenylguanidine (B1679371) (DPG), theoretical calculations have been used in conjunction with experimental studies to investigate its oxidation. DFT calculations were employed to predict reaction sites and favorable pathways during the degradation of DPG by goethite-activated persulfate. researchgate.net These calculations suggested that ortho- and para-carbon atoms in the phenyl rings are more susceptible to attack by radical species such as hydroxyl radicals (HO•) and sulfate (B86663) radicals (SO4-•). researchgate.net Abstraction of a hydrogen atom from a nitrogen atom was also identified as a favorable pathway, potentially leading to the formation of degradation products through cyclization. researchgate.net
Theoretical studies have also contributed to understanding the decomposition of zinc dithiocarbamates. For instance, theoretical modeling has provided mechanistic insight into the decomposition process of zinc dithiocarbamates, particularly in the presence of amines. researchgate.net These studies have shown that reactions can proceed via amine exchange, leading to the formation of intermediate compounds that undergo further decomposition. researchgate.net Thermal decomposition studies of Zinc Diethyldithiocarbamate (B1195824) (ZDEC) have indicated a major weight loss at elevated temperatures, attributed to the cleavage of chemical bonds between zinc and the dithiocarbamate ligand, followed by the degradation of the ligand into products like diethylamine (B46881) and carbon disulfide. mdpi.com
Modeling of Catalytic Cycles Involving DPG or Zinc Dithiocarbamates
Both DPG and zinc dithiocarbamates are known for their roles as accelerators in the vulcanization of rubber, a process that involves complex catalytic cycles. Computational modeling has been instrumental in studying these catalytic mechanisms.
Zinc dithiocarbamates are effective accelerators and activators in the vulcanization of natural and synthetic rubber. atamankimya.comfishersci.nomdpi.com Quantum-chemical calculations and model studies have been used to investigate individual reaction steps and understand the homogeneous catalysis during sulfur vulcanization by zinc dithiocarbamates. researchgate.net These studies have revealed that zinc accelerator complexes, such as zinc dithiocarbamates, can catalyze a variety of reactions during vulcanization, including the formation, desulfuration, and degradation of sulfur cross-links. researchgate.net The mechanism often involves the coordination of the dithiocarbamate to zinc, facilitating the interaction with sulfur and rubber molecules to form cross-links. researchgate.netmdpi.com
Beyond rubber vulcanization, dithiocarbamates have also been explored for their catalytic inhibitory activity, particularly against metalloenzymes like carbonic anhydrases. tandfonline.comacs.org Theoretical studies, supported by X-ray crystallography, have shown that dithiocarbamates can inhibit carbonic anhydrases by coordinating to the catalytic zinc ion in the enzyme's active site through a sulfur atom. tandfonline.comacs.org This binding can displace the catalytic water molecule or hydroxide (B78521) ion, thereby disrupting the enzyme's catalytic cycle. tandfonline.comacs.org Computational studies, including DFT calculations, have been performed on zinc dithiocarbamate complexes to understand their electronic structure and reactivity, which are relevant to their catalytic behavior. semanticscholar.orgresearchgate.net
Application of Machine Learning and Data Science in Predicting Reactivity and Environmental Fate
Machine learning models can be trained on large datasets of chemical structures and their known reactivity or environmental behavior (e.g., degradation rates, persistence, bioaccumulation) to build predictive models. researchgate.netresearchgate.netcore.ac.uk These models can then be used to estimate the properties of new or less-studied compounds, such as the constituents of this compound. For instance, Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) approaches, which can be enhanced by ML techniques, correlate molecular structures with their biological activities or physicochemical properties. core.ac.uk Similarly, Quantitative Structure-Fate Relationships (QSFR) can predict environmental degradation rates based on molecular structure. core.ac.uk
Advanced Research Topics and Future Directions in Carba Mix Constituent Chemistry
Development of Novel Synthetic Routes for Constituent Compounds with Enhanced Specificity or Environmental Profiles
Research into the synthesis of Carba mix constituents is moving towards developing routes that are more efficient, selective, and environmentally benign. Traditional synthesis methods for dithiocarbamate (B8719985) zinc salts like ZBC and ZDC often involve reactions that can produce byproducts, such as sodium chloride wastewater, posing environmental challenges. patsnap.com Novel approaches are being explored to mitigate such issues.
For instance, a "one-step method" for synthesizing dithiocarbamate zinc salt rubber accelerators has been proposed, aiming to eliminate the production of sodium chloride wastewater and simplify the production process, thereby improving environmental friendliness. patsnap.com This indicates a research focus on optimizing reaction pathways to reduce waste and improve resource utilization in the manufacturing of these compounds.
Beyond their primary use as rubber accelerators, the constituents are also being investigated for their catalytic properties, which can drive the development of novel synthetic routes for other valuable chemicals. Zinc diethyldithiocarbamate (B1195824) (ZDC), for example, has been explored as an organocatalyst for the synthesis of high molecular weight polyurethanes. atamankimya.comrsc.orgatamanchemicals.comresearchgate.net This highlights a research direction focused on leveraging the unique chemical structures of these compounds for catalytic applications in polymer chemistry, potentially offering alternatives to more toxic catalysts. rsc.orgresearchgate.net
For 1,3-Diphenylguanidine (B1679371) (DPG), advancements in chemical synthesis methods are contributing to improved efficiency and sustainability in its production processes. globalgrowthinsights.com This includes innovations in manufacturing techniques, such as continuous production systems, which can lead to increased yield and reduced energy consumption. globalgrowthinsights.com
Innovations in Analytical Detection for Complex Environmental and Industrial Matrices
Accurate and sensitive detection of this compound constituents in various complex matrices, including environmental samples and industrial products, is crucial for understanding their distribution, fate, and potential interactions. Research in this area focuses on developing advanced analytical methods capable of handling the complexities of these samples.
Techniques commonly used for determining the presence and concentration of zinc in environmental samples, such as Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES), Inductively Coupled Plasma - Mass Spectrometry (ICP-MS), and Atomic Absorption Spectrometry (AAS), are relevant for the analysis of zinc-containing constituents like ZBC and ZDC. cdc.govwho.intnih.gov These methods offer varying levels of sensitivity and are applicable to different environmental compartments like water, soil, and solid waste. cdc.govnih.gov
Furthermore, the chemical properties of this compound constituents themselves can be leveraged in analytical methodologies. Zinc diethyldithiocarcarbamate, for instance, has been utilized as a reagent in spectrophotometric methods coupled with solid phase extraction for the simultaneous determination of other metal ions, such as lead and cadmium, in environmental samples. uobaghdad.edu.iqresearchgate.net This demonstrates an innovative application of a this compound constituent in developing new analytical tools for environmental monitoring.
Challenges remain in the comprehensive environmental monitoring of chemicals released from materials like tire wear particles, which contain this compound constituents. researchgate.netufz.de This underscores the ongoing need for the development of more sensitive, selective, and efficient analytical methods capable of identifying and quantifying these compounds and their transformation products in complex environmental matrices. researchgate.net
In-depth Studies on Long-Term Environmental Behavior and Persistence in Diverse Ecosystems (excluding human health impact)
Understanding the long-term environmental behavior and persistence of this compound constituents in diverse ecosystems is a critical area of research. This involves investigating their fate, transport, and degradation pathways in different environmental compartments like soil, water, and sediment.
1,3-Diphenylguanidine (DPG) is characterized by moderate to high water solubility and is expected to be found primarily in water or soil if released into the environment. canada.ca Its ionization state in water, which is predominantly cationic at environmentally relevant pH levels, influences its partitioning behavior and potential adsorption to negatively charged sediment material. canada.ca DPG is expected to be persistent in water, soil, and sediment. canada.ca
Zinc dibutyldithiocarbamate (ZBC) is characterized as "not readily biodegradable" based on screening tests. europa.eu This suggests that it can persist in the environment for considerable periods. Dithiocarbamates in general are known to undergo degradation processes, including hydrolysis and oxidation, and soil microorganisms can play a role in their breakdown. nih.gov However, the extent and rate of these processes can vary depending on environmental conditions.
The release of this compound constituents from products like tire wear particles is a significant pathway for their entry into the environment. researchgate.netufz.deresearchgate.net Studies are ongoing to understand the transport, degradation, and sedimentation behavior of tire wear particles in freshwater systems, which directly impacts the fate and persistence of the chemicals they contain. researchgate.net Further research is needed to investigate the environmental fate of these chemicals in various ecosystems. researchgate.net
Exploration of Constituent Compound Roles in Sustainable Chemistry and Green Manufacturing Processes (excluding human-safe product development)
The exploration of this compound constituents within the framework of sustainable chemistry and green manufacturing processes is an evolving research area. This involves investigating how these compounds can be synthesized, used, and managed in ways that minimize environmental impact.
As discussed in Section 7.1, the development of more environmentally friendly synthetic routes for these compounds is a key aspect of green manufacturing. patsnap.com Furthermore, the role of this compound constituents in improving the efficiency of industrial processes contributes to sustainability by reducing energy consumption and increasing productivity. For example, DPG's role as a rubber vulcanization accelerator contributes to more efficient production processes. globalgrowthinsights.com ZBC is also noted for its effectiveness and relatively low environmental footprint compared to some other accelerators, aligning with sustainable manufacturing practices. chembroad.com
Beyond their traditional roles, research is exploring novel applications that fit within sustainable chemistry principles. The use of ZDC as a catalyst in the synthesis of polyurethanes, particularly as a potential alternative to more toxic tin catalysts, exemplifies this direction. atamankimya.comrsc.orgatamanchemicals.comresearchgate.net This research focuses on finding greener alternatives for chemical synthesis by utilizing the catalytic properties of this compound constituents.
Interdisciplinary Approaches for Understanding Complex Environmental Interactions of this compound Constituents
Understanding the complex environmental interactions of this compound constituents requires interdisciplinary approaches, combining chemistry with environmental science, biology, and other relevant fields. This is particularly important given their release into the environment from various sources, such as tire wear.
The presence of this compound constituents in environmental media like road runoff and surface waters highlights the need for research that traces their pathways and transformations in the environment. researchgate.netufz.deresearchgate.net Interdisciplinary studies can investigate how these chemicals interact with different environmental compartments (water, soil, sediment, air) and how they are transported across ecosystems. The ionization behavior of DPG in water, for instance, is a chemical property with significant implications for its environmental mobility and interactions with charged particles in sediment and soil. canada.ca
The use of ZDC as a chelating ligand is another aspect relevant to its environmental interactions. atamankimya.comatamanchemicals.comnih.govnih.govt3db.ca Its ability to chelate metal ions can influence the speciation and mobility of metals in the environment, as well as affect the fate of ZDC itself through complex formation. Research in this area can involve chemical speciation studies and investigations into the potential for these compounds to mobilize or sequester metals in environmental systems.
Furthermore, understanding the degradation pathways of these compounds in the environment often requires collaboration between chemists studying reaction mechanisms and environmental scientists investigating microbial activity and abiotic transformation processes in different ecosystems. nih.gov The unclarified behavior of tire wear particles and the chemicals they release in aquatic environments necessitates interdisciplinary research to fully understand their environmental fate and potential impacts. researchgate.net
Addressing Research Gaps in the Fundamental Chemistry of this compound Components
Despite their long history of industrial use, there are still areas in the fundamental chemistry of this compound components that warrant further research. Identifying and addressing these gaps is essential for a more complete understanding of their behavior and for developing novel, sustainable applications.
While the basic structures and some properties of DPG, ZBC, and ZDC are known, more in-depth studies into their reaction mechanisms under various environmental and industrial conditions could reveal new insights. For example, a detailed understanding of the degradation pathways of ZBC and ZDC, including the identification of all transformation products under different environmental stresses (e.g., photolysis, hydrolysis, biodegradation), is crucial for assessing their environmental persistence and impact. europa.eunih.gov
The exploration of the catalytic properties of these compounds, as seen with ZDC in polyurethane synthesis, suggests that their potential as catalysts or reagents in other chemical transformations may be underexplored. atamankimya.comrsc.orgatamanchemicals.comresearchgate.net Fundamental research into their reactivity with different substrates and under various reaction conditions could uncover novel applications in organic synthesis or materials science.
Furthermore, a more detailed understanding of the interaction chemistry of these compounds with environmental components, such as organic matter and minerals in soil and sediment, could improve models predicting their environmental fate and transport. The specific ways in which DPG's cationic form interacts with negatively charged environmental surfaces, for instance, could be a subject of further fundamental study. canada.ca
Addressing these research gaps in the fundamental chemistry of this compound components can provide the foundational knowledge necessary for developing more sustainable synthesis methods, improving environmental risk assessments, and discovering novel applications in diverse fields.
Q & A
Q. What experimental design considerations are critical when evaluating the Carba NP test’s performance for carbapenemase detection in Gram-negative bacteria?
- Methodological Answer : Researchers should:
- Use well-characterized bacterial strains with confirmed carbapenemase genotypes (e.g., Klebsiella pneumoniae or Pseudomonas aeruginosa) to establish sensitivity/specificity .
- Include control groups (positive/negative carbapenemase producers) and adhere to Clinical and Laboratory Standards Institute (CLSI) protocols for standardized testing .
- Employ statistical methods (e.g., pooled sensitivity/specificity calculations) to validate results across diverse carbapenemase classes (e.g., metallo-β-lactamases vs. OXA-48-like enzymes) .
Q. How should researchers address discrepancies between Carba NP test results and molecular confirmation methods (e.g., PCR) in carbapenemase detection studies?
- Methodological Answer :
- Investigate potential false negatives by supplementing Carba NP with whole-genome sequencing (WGS) to identify carbapenemase genes (e.g., GES, NDM) that may evade biochemical detection .
- Validate ambiguous cases using modified Carba NP protocols (e.g., adjusted pH or lysis buffers) to improve detection of challenging enzymes like OXA-48 .
Q. What statistical approaches are recommended for analyzing Carba NP test validation studies?
- Methodological Answer :
- Use quantitative metrics such as sensitivity (true positive rate), specificity (true negative rate), and likelihood ratios to assess performance across carbapenemase classes .
- Apply mixed-effects models to account for variability in bacterial species or enzyme types .
Advanced Research Questions
Q. How can researchers optimize the Carba NP protocol for detecting non-metallo-β-lactamase carbapenemases (e.g., OXA-48-like enzymes) in Pseudomonas aeruginosa?
- Methodological Answer :
- Modify the original protocol by adjusting the lysis buffer to 0.02% cetyltrimethylammonium bromide and reducing the starting pH to 7.5, which enhances enzymatic activity detection .
- Validate modifications using strain panels with confirmed OXA-48 genotypes and compare results against molecular methods (e.g., WGS) to ensure reliability .
Q. What mixed-methods frameworks resolve contradictions in carbapenemase detection studies using Carba NP?
- Methodological Answer :
- Combine quantitative data (e.g., sensitivity rates) with qualitative case studies to contextualize limitations (e.g., false negatives in GES-type producers) .
- Triangulate findings with genomic data (e.g., resistance gene profiles) and phenotypic assays (e.g., antimicrobial susceptibility testing) .
Q. How should longitudinal studies on carba mix sensitization trends in contact dermatitis research be designed?
- Methodological Answer :
- Use retrospective cohort designs with standardized patch test panels (e.g., NACDG allergens) to track sensitization rates over time .
- Address selection bias by including diverse populations (e.g., occupational vs. general exposure) and control for confounding variables (e.g., concurrent exposure to other allergens) .
Q. What integrative approaches combine Carba NP testing with genomic surveillance in antimicrobial resistance (AMR) research?
- Methodological Answer :
- Pair Carba NP results with WGS to correlate phenotypic resistance with genetic markers (e.g., blaKPC, blaNDM) and track transmission dynamics .
- Develop bioinformatics pipelines to automate cross-referencing of Carba NP data with public AMR databases (e.g., CGE, VFDB) .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
